molecular formula C20H32O4 B009755 Salvicin CAS No. 104700-94-9

Salvicin

Cat. No. B009755
M. Wt: 336.5 g/mol
InChI Key: GTOZGWPAQKVWLE-DLOZJNQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvicin is a natural compound found in the bark of willow trees, which has been used for centuries to relieve pain and reduce fever. It is a derivative of salicylic acid, which is the active ingredient in aspirin. In recent years, salvicin has gained attention for its potential therapeutic applications in various fields of scientific research.

Scientific Research Applications

Cytotoxicity and Apoptosis Induction

Salvicin, identified as a potent topoisomerase II inhibitor, exhibits significant in vitro and in vivo antitumor effects, particularly against multidrug-resistant (MDR) tumor cells. It effectively kills MDR cells, induces apoptosis, and activates caspase-1 and -3. The compound's cytotoxicity is attributed to its novel mechanism of killing MDR tumor cells, suggesting its potential for future MDR tumor therapy (Miao et al., 2003).

Topoisomerase II Inhibition

Salvicine acts as a topoisomerase II poison by stabilizing enzyme-DNA cleavage complexes, leading to DNA double-strand breaks and subsequent tumor cell apoptosis. It significantly inhibits topoisomerase II activity without affecting topoisomerase I. Unlike other anti-topoisomerase II agents, salvicine has a unique mechanism of inactivating topoisomerase II, promoting enzyme-DNA binding, and inhibiting DNA religation steps (Meng et al., 2001).

Antimetastatic Effects

Effect on Human Breast Cancer Metastasis

Salvicine notably reduces lung metastatic foci of human breast carcinoma without significantly affecting primary tumor growth. Its unique antimetastatic action, especially its modulation of cell motility, is closely related to the Rho-dependent signaling pathway. The compound down-regulates genes involved in tumor metastasis, such as fibronectin, integrins, and RhoC, indicating its potential in controlling metastasis (Lang et al., 2005).

Inhibition of Telomerase Activity

Salvicine induces apoptosis and down-regulates telomerase activity in human leukemia HL-60 cells. The compound reduces the expression of telomerase subunits and activates protein phosphatase 2A, suggesting a novel mechanism of action in inducing cell apoptosis through telomerase activity regulation (Wei-jun Liu et al., 2002).

Anti-Angiogenic Activity

Inhibition of Angiogenesis

Salvicine exhibits potent anti-angiogenic activity by inhibiting endothelial cell migration, tube formation, and reducing mRNA expression of basic fibroblast growth factor (bFGF) in tumor cells. This inhibition of angiogenic cascades suggests its potential as an anti-angiogenic agent in cancer treatment (Yan-li Zhang et al., 2013).

Interaction with Integrins

Salvicine disrupts integrin-mediated cell adhesion and spreading, primarily through the generation of reactive oxygen species (ROS). It reduces β1 integrin affinity and clustering, inhibits the formation of focal adhesions and actin stress fibers, and activates ERK and p38 MAPK signaling pathways. These effects contribute to its antimetastatic capacity by altering cell adhesion dynamics and signaling pathways (Jinjing Zhou et al., 2007).

properties

CAS RN

104700-94-9

Product Name

Salvicin

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-13(9-11-21)8-10-19(3)14(2)12-17(22)20(4)15(18(23)24)6-5-7-16(19)20/h6,9,14,16-17,21-22H,5,7-8,10-12H2,1-4H3,(H,23,24)/b13-9+/t14-,16-,17+,19+,20+/m1/s1

InChI Key

GTOZGWPAQKVWLE-DLOZJNQXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C(=O)O)C)O

SMILES

CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O

synonyms

Salvicin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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